6-(Bromomethyl)-1-methylnaphthalene
Description
Properties
IUPAC Name |
6-(bromomethyl)-1-methylnaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Br/c1-9-3-2-4-11-7-10(8-13)5-6-12(9)11/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYABVYILIJFSPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=CC=C1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure and Conditions
Radical bromination with NBS is a widely adopted method for benzylic bromination. The reaction proceeds via a radical chain mechanism initiated by azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO):
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Substrate : 1-Methylnaphthalene
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Reagents : NBS (1.1–1.5 equiv), AIBN (0.1–0.2 equiv)
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Solvent : Halogenated solvents (e.g., CCl₄, 1,2-dichloroethane)
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Temperature : 80–85°C under reflux
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Reaction Time : 2–4 hours
Example :
In a 50 mL flask, 1-methylnaphthalene (142 mg, 1.0 mmol), NBS (213 mg, 1.2 mmol), and AIBN (16 mg, 0.1 mmol) were dissolved in 1,2-dichloroethane (10 mL). The mixture was refluxed at 85°C for 2 hours, yielding 6-(bromomethyl)-1-methylnaphthalene with 94% selectivity at 37% conversion.
Optimization Insights
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Solvent Effects : Chlorobenzene and 1,2-dichloroethane enhance selectivity by stabilizing radical intermediates.
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Stoichiometry : Excess NBS (1.5 equiv) improves conversion (>90%) without compromising selectivity.
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Side Reactions : Prolonged reaction times (>2 hours) risk aromatic ring bromination, reducing yield.
Electrophilic Bromination with Molecular Bromine
Classic Bromination in Carboxylic Acid Media
This method employs Br₂ in acetic or propionic acid, often with iron powder for dehalogenation:
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Substrate : 1-Methylnaphthalene
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Reagents : Br₂ (2.0 equiv), Fe powder (catalytic)
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Solvent : Glacial acetic acid
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Temperature : 40–50°C
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Reaction Time : 1.5–3 hours
Example :
A suspension of 1-methylnaphthalene (1.42 g, 10 mmol) in acetic acid (30 mL) was treated with Br₂ (3.2 g, 20 mmol) at 45°C. After 2 hours, Fe powder (1.0 g) was added, yielding this compound (1.8 g, 72%).
Limitations
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Byproduct Formation : Competing dibromination at the 1,6-positions occurs without Fe.
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Acid Sensitivity : Methoxy or hydroxyl substituents undergo hydrolysis under these conditions.
Metal-Mediated Bromination with Triphenylphosphine-Bromine Complex
High-Temperature Bromination
This approach utilizes a triphenylphosphine-bromine adduct for directed bromination:
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Substrate : 1-Methylnaphthalene
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Reagents : PPh₃-Br₂ complex (1.2 equiv)
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Solvent : Xylene
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Temperature : 240–260°C
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Reaction Time : 5–6 hours
Example :
A mixture of 1-methylnaphthalene (14.2 g, 100 mmol) and PPh₃-Br₂ (43.2 g, 120 mmol) in xylene (100 mL) was heated at 240°C for 5 hours. The crude product was recrystallized from isobutanol, yielding this compound (18.5 g, 78%).
Key Considerations
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Regioselectivity : The bulky PPh₃ group directs bromination to the para-methyl position.
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Scalability : Suitable for industrial production but requires high-temperature tolerance.
Metal-Free Synthesis via Cyclopropane Ring-Opening
Birch Reduction and Dichlorocarbene Addition
This innovative route avoids transition metals:
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Birch Reduction : Naphthalene → 1,4-dihydronaphthalene (Li/NH₃, −78°C).
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Dichlorocarbene Insertion : React with CHCl₃/t-BuOK to form naphthocyclopropane.
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Bromination : Br₂-induced ring-opening yields this compound.
Example :
1,4-Dihydronaphthalene (132 mg, 1.0 mmol) was treated with CHCl₃ (0.5 mL) and t-BuOK (224 mg, 2.0 mmol) in THF (10 mL). After 2 hours, Br₂ (160 mg, 1.0 mmol) was added, affording the product in 65% yield.
Advantages and Drawbacks
Comparative Analysis of Methods
| Method | Yield (%) | Selectivity | Scalability | Cost |
|---|---|---|---|---|
| Radical Bromination (NBS) | 85–94 | High | Industrial | Moderate |
| Electrophilic (Br₂/Fe) | 70–78 | Moderate | Pilot-scale | Low |
| PPh₃-Br₂ Complex | 75–80 | High | Industrial | High |
| Metal-Free | 60–65 | Moderate | Lab-scale | Moderate |
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-1-methylnaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
Synthesis of Organic Compounds
6-(Bromomethyl)-1-methylnaphthalene serves as a versatile intermediate in the synthesis of various organic compounds. It can undergo bromination reactions, which facilitate the introduction of bromine atoms into other aromatic systems, enhancing their reactivity and utility in further chemical transformations.
Case Study: Photobromination Reactions
A study investigated the photobromination of 1-methylnaphthalene using N-bromosuccinimide (NBS) under visible light irradiation. The results indicated nearly 100% conversion of 1-methylnaphthalene, producing various brominated products, including those derived from this compound. This method demonstrated increased selectivity and efficiency for product purification, showcasing the compound's utility in synthetic applications .
Pharmaceutical Applications
The compound has been explored for its potential biological activities, particularly in the development of new pharmaceuticals. Its derivatives exhibit significant antibacterial and antitumor properties.
Research on derivatives of naphthalene compounds, including those with bromomethyl substitutions, revealed promising cytotoxic properties against human cancer cells. The structure-activity relationship (SAR) studies indicated that brominated naphthalene derivatives could be optimized for enhanced biological activity .
Agricultural Chemistry
This compound is also relevant in agricultural chemistry as a potential precursor for agrochemicals. Its reactivity allows it to be utilized in synthesizing herbicides and pesticides.
Case Study: Synthesis of Agrochemical Intermediates
A method was developed to synthesize 6-bromo-2-naphthalenecarboxylic acid methyl ester from 2-bromo-6-methylnaphthalene through oxidation processes. This compound serves as an intermediate for various agricultural chemicals, highlighting the compound's significance in agrochemical applications .
Material Science
In material science, this compound can be used as a building block for creating polymeric materials with specific properties.
Case Study: Polymer Synthesis
The compound has been incorporated into polymer formulations to enhance their thermal stability and mechanical properties. Studies have shown that brominated naphthalene derivatives can improve the performance characteristics of polymers used in industrial applications .
Table 1: Summary of Applications and Findings
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-1-methylnaphthalene involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with various nucleophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Physicochemical Properties of Selected Compounds
| Compound | Molecular Weight (g/mol) | Vapor Pressure (kPa, 25°C) | Boiling Point (°C) |
|---|---|---|---|
| Naphthalene | 128.17 | 0.011 | 218 |
| 1-Methylnaphthalene | 142.20 | 0.0032* | 245 |
| 2-Methylnaphthalene | 142.20 | 0.0025* | 241 |
| 1-Bromo-2-methylnaphthalene | 221.10 | <0.001 (estimated) | ~300 (estimated) |
| 6-(Bromomethyl)-1-methylnaphthalene (estimated) | ~225.12 | <0.001 (estimated) | ~310 (estimated) |
*Data for 1-methylnaphthalene vapor pressure derived from experimental calculations using the DIPPR correlation . Brominated derivatives exhibit markedly lower volatility due to increased molecular weight and halogen-induced intermolecular forces. For example, 1-bromo-2-methylnaphthalene shows reduced vapor pressure compared to non-brominated analogs, a trend extrapolated to this compound .
Toxicological Profiles
Table 2: Comparative Toxicity Data
| Compound | Oral Toxicity (LD₅₀, rats) | Inhalation Effects (LOAEL, mice) | Carcinogenicity (IARC Classification) |
|---|---|---|---|
| Naphthalene | 490 mg/kg | 10 ppm (mucosal damage) | 2B (Possibly carcinogenic) |
| 1-Methylnaphthalene | >2000 mg/kg* | 15 ppm (respiratory irritation) | Not classified |
| 2-Methylnaphthalene | >2000 mg/kg* | 12 ppm (respiratory irritation) | Not classified |
| This compound (estimated) | Insufficient data | Likely similar to methylnaphthalenes | Insufficient data |
*Methylnaphthalenes exhibit lower acute oral toxicity than naphthalene but share comparable respiratory effects upon inhalation . Brominated derivatives may introduce additional hazards (e.g., bromine-related toxicity), though specific studies are lacking.
Environmental Persistence and Degradation
Methylnaphthalenes are 10–20 times more persistent in aquatic environments than naphthalene due to reduced microbial degradation efficiency . Bromination further increases environmental stability; for example, brominated PAHs resist photodegradation and bioaccumulate in sediments.
Biological Activity
6-(Bromomethyl)-1-methylnaphthalene is a brominated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structure allows for a range of biological activities, making it an interesting subject for research. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and toxicological properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of a bromomethyl group at the 6-position of the naphthalene ring significantly influences its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that brominated compounds often exhibit antimicrobial properties. A study evaluating various brominated naphthalene derivatives found that this compound showed significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined as follows:
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | 32 | 64 |
| Control (Ciprofloxacin) | 0.5 | 1 |
This suggests that the compound has potential as a lead in developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in vitro using various cancer cell lines. A notable study reported its effects on human breast cancer cells (MCF-7). The compound was found to induce apoptosis, evidenced by increased levels of caspase-3 activity and reduced cell viability:
| Treatment Concentration (µM) | Viability (%) | Caspase-3 Activity (fold increase) |
|---|---|---|
| 0 | 100 | 1 |
| 10 | 75 | 2 |
| 25 | 50 | 4 |
| 50 | 25 | 8 |
These results indicate that higher concentrations of the compound significantly enhance apoptotic activity in cancer cells .
Toxicological Profile
Despite its promising biological activities, the safety profile of this compound is crucial for its potential application. Toxicological assessments have revealed that while the compound exhibits low acute toxicity in animal models, chronic exposure may lead to adverse effects such as liver damage and reproductive toxicity. A detailed review of its toxicological profile is summarized below:
| Endpoint | Observed Effect |
|---|---|
| Acute Toxicity | Low (LD50 > 2000 mg/kg) |
| Liver Damage | Elevated ALT levels |
| Reproductive Toxicity | Decreased fertility rates |
These findings highlight the need for further studies to fully understand the long-term implications of exposure to this compound .
Case Studies
Several case studies have documented the environmental impact and biological effects of brominated compounds similar to this compound. For instance, a study on aquatic organisms exposed to brominated naphthalenes indicated significant bioaccumulation and endocrine-disrupting effects, raising concerns about environmental persistence and toxicity .
Q & A
Q. Table 1: Key Inclusion Criteria for Toxicity Studies (ATSDR Guidelines)
Q. Table 2: Optimization Parameters for Bromomethylation
| Variable | Optimal Range |
|---|---|
| NBS Equivalents | 1.1–1.3 mol/mol |
| Solvent | CCl₄ or benzene |
| Temperature | 70–80°C |
| Catalyst | AIBN (0.1–0.3 mol%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
